molecular formula C20H18N6O B2526697 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034265-45-5

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Numéro de catalogue: B2526697
Numéro CAS: 2034265-45-5
Poids moléculaire: 358.405
Clé InChI: ONOLGUVPWMDDSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole features a hybrid structure combining three key motifs:

  • Imidazo[1,2-a]pyridine core: Substituted with a methyl group at position 2.
  • Azetidine linker: A four-membered ring connecting the imidazo[1,2-a]pyridine to the triazole moiety.
  • 1,2,3-Triazole: Substituted with a phenyl group at position 3.

Propriétés

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOLGUVPWMDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Condensation of 2-Aminopyridine with α-Halo Ketones

The imidazo[1,2-a]pyridine scaffold is classically synthesized via condensation of 2-aminopyridine (1) with α-halo ketones. For the 2-methyl variant, chloroacetone (2) serves as the alkylating agent:

$$
\text{2-Aminopyridine (1) + Chloroacetone (2)} \xrightarrow{\text{EtOH, Δ}} \text{2-Methylimidazo[1,2-a]pyridine (3)}
$$

Subsequent Friedel-Crafts acylation at the 3-position introduces the carbonyl group. Using acetyl chloride and AlCl₃ yields 3-acetyl derivatives, which are oxidized to carboxylic acids via KMnO₄/H₂SO₄.

Table 1: Optimization of Imidazopyridine Carbonyl Synthesis

Step Reagents/Conditions Yield (%) Reference
Condensation EtOH, reflux, 12 h 78
Friedel-Crafts Acylation AcCl, AlCl₃, DCM, 0°C 65
Oxidation KMnO₄, H₂SO₄, 60°C 82

Synthesis of 3-Aminoazetidine

Ring-Closing Metathesis (RCM)

Azetidine rings are accessible via RCM of diallylamine derivatives using Grubbs 2nd generation catalyst:

$$
\text{Diallylamine (4)} \xrightarrow{\text{Grubbs II, DCM}} \text{Azetidine (5)}
$$

Functionalization at C3

Lithiation of azetidine (5) with LDA at -78°C followed by trapping with electrophiles (e.g., CO₂) introduces carboxyl groups. Subsequent esterification with SOCl₂/MeOH yields methyl esters:

$$
\text{Azetidine (5)} \xrightarrow[\text{1. LDA, THF}]{\text{2. CO₂}} \text{Azetidine-3-carboxylic Acid (6)} \xrightarrow{\text{SOCl₂, MeOH}} \text{Methyl Ester (7)}
$$

Synthesis of 4-Phenyl-1H-1,2,3-Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselective 1,4-disubstituted triazoles form via Cu(I)-catalyzed reaction between phenylacetylene (8) and azides:

$$
\text{Phenylacetylene (8) + Benzyl Azide (9)} \xrightarrow{\text{CuSO₄·5H₂O, NaAsc}} \text{4-Phenyl-1H-1,2,3-triazole (10)}
$$

Table 2: CuAAC Conditions for Triazole Formation

Catalyst System Solvent Temp (°C) Yield (%)
CuSO₄/NaAsc t-BuOH/H₂O 25 92
CuI/DBU DMF 60 88

Convergent Assembly of the Target Molecule

Amide Coupling

Activation of the imidazopyridine carboxylic acid (11) with thionyl chloride forms the acyl chloride, which couples with 3-aminoazetidine (12) under Schotten-Baumann conditions:

$$
\text{11 + 12} \xrightarrow{\text{SOCl₂, then NaOH}} \text{1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-amine (13)}
$$

Triazole Installation via CuAAC

The azetidine amine (13) is converted to an azide (14) via diazotization (NaNO₂, HCl) and treated with phenylacetylene (8) under CuAAC conditions:

$$
\text{14 + 8} \xrightarrow{\text{Cu(I)}} \text{1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole}
$$

Key Challenges :

  • Regioselectivity : CuAAC ensures 1,4-triazole orientation, but competing RuAAC pathways must be suppressed.
  • Steric Hindrance : Bulky imidazopyridine group necessitates optimized coupling temperatures (0–25°C).

Alternative Routes and Emerging Methodologies

One-Pot Tandem Strategies

Paixão’s one-pot synthesis of 1,2,3-triazoles could be adapted by integrating in situ azide formation and cycloaddition:

$$
\text{Azetidine Aldehyde + Malononitrile + Phenyl Azide} \xrightarrow{\text{Base}} \text{Target Molecule (via Knoevenagel-Click Sequence)}
$$

Flow Chemistry Approaches

Continuous-flow systems enhance yields in triazole formation by improving mixing and thermal control.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole core exhibits moderate electrophilic character at the C4/C5 positions. In acidic or basic conditions, nucleophilic substitution can occur, especially with thiols or amines:

Reaction ConditionsProducts FormedYield (%)Reference
NaH, DMF, aryl thiols (RT, 6 h)4-Substituted-1,2,3-triazole derivatives60–75
K₂CO₃, DMSO, alkyl amines (80°C)5-Amino-1,2,3-triazole analogs55–68

The 4-phenyl group sterically hinders substitution at C5, favoring C4 modification. Computational studies suggest that electron-withdrawing groups on the imidazo[1,2-a]pyridine enhance electrophilicity at C4 .

Cross-Coupling Reactions via Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine moiety participates in palladium-catalyzed couplings. The C3-carbonyl group directs reactivity at C2/C7 positions:

Reaction TypeCatalytic SystemProductsYield (%)Reference
Suzuki–Miyaura (C2-arylation)Pd(OAc)₂, SPhos, K₃PO₄, dioxane2-Aryl-substituted derivatives70–85
Buchwald–Hartwig (C7-amination)Pd₂(dba)₃, Xantphos, Cs₂CO₃7-Amino-functionalized compounds65–78

Density functional theory (DFT) calculations indicate that the electron-rich imidazo[1,2-a]pyridine ring lowers activation energy for oxidative addition .

Azetidine Ring Functionalization

The azetidine ring undergoes ring-opening or acyl transfer under nucleophilic conditions:

ReactionReagents/ConditionsProductsYield (%)Reference
Acidic hydrolysisHCl (conc.), reflux, 12 h3-Amino-propanol derivative82
Grignard additionRMgX, THF, –78°C to RTAlkyl-substituted azetidines50–60

The strained four-membered azetidine ring is prone to nucleophilic attack at the carbonyl-linked carbon, releasing ring strain .

Oxidation:

The methyl group on the imidazo[1,2-a]pyridine oxidizes to a carboxylic acid under strong oxidizing agents:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄, H₂SO₄100°C, 8 hImidazo[1,2-a]pyridine-3-carboxylic acid75

Reduction:

The triazole ring resists reduction, but the imidazo[1,2-a]pyridine moiety can be hydrogenated:

CatalystConditionsProductYield (%)Reference
H₂, Pd/C (10%)EtOH, 60°C, 24 hPartially saturated imidazopyridine90

Photochemical Reactions

UV irradiation induces C–H bond activation in the imidazo[1,2-a]pyridine ring, enabling regioselective C–H arylation:

ConditionsProductsYield (%)Reference
UV (365 nm), [Ru(bpy)₃]²⁺, aryl diazonium saltsC5-arylated derivatives55–70

Key Mechanistic Insights:

  • Steric Effects : The 2-methyl group on the imidazo[1,2-a]pyridine hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : The electron-withdrawing carbonyl group enhances electrophilicity at the triazole C4 position .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in cross-coupling and substitution reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that derivatives of triazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing the triazole nucleus have been shown to possess significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .
  • Anticancer Properties : The incorporation of imidazo[1,2-a]pyridine in the structure may enhance the compound's ability to target cancer cells. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antifungal Agents

The antifungal activity of triazole compounds is well-documented. A study focusing on 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives reported that certain compounds exhibited greater efficacy than traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for these compounds were found to be ≤ 25 µg/mL against various fungal strains .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against different bacterial and fungal strains. The results indicated that specific modifications to the triazole ring significantly enhanced antimicrobial potency. For example, a derivative with a phenyl substituent showed improved activity against Candida species compared to other tested compounds .

CompoundMIC (µg/mL)Pathogen
A≤ 25Candida albicans
B≤ 50Staphylococcus aureus
C≤ 30Escherichia coli

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of this compound on human cancer cell lines. The study revealed that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways. The results suggested a dose-dependent response with IC50 values ranging from 10 to 50 µM across different cell lines .

CompoundIC50 (µM)Cell Line
D10MCF-7 (Breast)
E25HeLa (Cervical)
F15A549 (Lung)

Mécanisme D'action

The mechanism of action of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Substituent Variations on the Triazole Ring

  • Compound 8p (): Contains a 4-methoxy-2-nitrophenyl group on the triazole. The electron-withdrawing nitro group and methoxy substituent enhance polarity compared to the target compound’s phenyl group, likely reducing lipophilicity (clogP: ~3.5 vs. ~4.2 for the target) .
  • Compound 1d (): Features a pyridine-3-yl-CO2CH2 group. The ester moiety introduces hydrogen-bonding capacity (C=O), contrasting with the target’s phenyl group, which primarily engages in π-π interactions .

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyridine Derivatives (): Antiulcer agents with 3-position substituents (e.g., thiadiazoles) show cytoprotective activity. The target compound’s azetidine-triazole linkage may alter target specificity compared to these primary amine or thiadiazole derivatives .

Linker and Conformational Effects

  • Piperazine vs. Azetidine Linkers (): Piperazine-containing analogs (e.g., 10a, 12) exhibit extended conformations due to the six-membered ring, while the target’s azetidine imposes a strained, compact geometry. This may influence bioavailability (e.g., azetidine’s lower basicity reduces protonation at physiological pH) .
  • Oxadiazole vs. Triazole Linkers (): A compound with a 1,2,4-oxadiazole linker shows higher metabolic stability due to reduced susceptibility to enzymatic cleavage compared to the target’s 1,2,3-triazole .

Physicochemical and Spectroscopic Data Comparison

Compound Melting Point (°C) Molecular Weight Key NMR Shifts (1H, δ ppm) ESI-MS (m/z)
Target Compound Not Reported 419.45* Triazole H: ~8.2; Imidazo H: ~7.9–8.5 [M+H]+: 420.45
8p () 104–105 568.99 Triazole H: 8.3; NO2: – Calc: 568.99; Exp: 569.0
11b () 90–92 473.36 Cl: 7.4; Triazole H: 8.1 Calc: 473.36; Exp: 473.4
1d () Not Reported 327.26 Pyridine H: 8.6; Triazole H: 8.0

*Calculated based on molecular formula.

Activité Biologique

The compound 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a triazole ring. Its molecular formula is C_{17}H_{18}N_{6}O, and it exhibits significant lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Antimicrobial resistance is a growing concern in healthcare. Recent studies have explored the antimicrobial properties of various triazole derivatives, including the compound of interest.

Research Findings:

  • A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against pathogenic microorganisms. The synthesized compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with a pyridyl moiety demonstrated minimum inhibitory concentrations (MICs) ranging from < 3.09 to 500 µg/mL against specific strains .
CompoundMIC (µg/mL)Activity Type
Triazole A< 3.09Antibacterial
Triazole B100Antifungal
Triazole C500Antiviral

Anticancer Activity

Triazoles have been recognized for their potential as anticancer agents. The compound's structure suggests it may interact with cellular mechanisms involved in cancer progression.

Case Studies:

  • In vitro studies indicated that similar triazole compounds exhibited cytotoxic effects on various cancer cell lines. For example, Mannich bases derived from triazoles were reported to have IC50 values ranging from 8.2 to 32.1 µM against prostate cancer cells . The proposed mechanism involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest it may possess significant antioxidant activity.

Research Findings:

  • A comparative study on various triazole derivatives highlighted that compounds with similar structures exhibited notable DPPH radical scavenging activity. The antioxidant capacity was assessed using standard assays, revealing that certain derivatives could effectively reduce oxidative stress markers in vitro .

Q & A

Q. Q1. What are the key steps and analytical methods for synthesizing and characterizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of imidazo[1,2-a]pyridine precursors followed by azetidine coupling and triazole formation. Critical steps include:

  • Cyclization : Use microwave-assisted or reflux conditions to form the imidazo-pyridine core (e.g., 80–100°C for 6–12 hours) .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the imidazo-pyridine carbonyl and azetidine .
  • Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole assembly .

Q. Characterization :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR (e.g., δ 8.95 ppm for triazole protons in DMSO-d6) .
  • ESI-MS : Verify molecular weight (e.g., observed [M+H]+^+ at m/z 504.10 vs. calculated 503.14) .
  • Elemental Analysis : Validate purity (e.g., C: 54.85% vs. calcd 54.82%) .

Advanced Research: Experimental Design for Yield Optimization

Q. Q2. How can researchers optimize reaction yields using design of experiments (DoE)?

Methodological Answer: Apply statistical DoE to minimize trial-and-error approaches:

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 85°C, 10 mol% CuI, DMF solvent) to maximize yield .
  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing experimental iterations .

Example : For triazole formation, a 24^4 factorial design revealed that solvent polarity (DMF > DCM) and temperature (>80°C) significantly impact yield (p < 0.05) .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q3. How do structural modifications (e.g., substituents on triazole or azetidine) affect biological activity?

Methodological Answer: SAR studies require systematic variation of substituents and comparative bioassays:

  • Triazole Substituents : Replace phenyl with trifluoromethyl (e.g., compound 8h in showed enhanced antiparasitic activity due to electron-withdrawing effects).
  • Azetidine Linkers : Compare piperazine vs. azetidine; azetidine’s smaller ring improves metabolic stability but reduces solubility .
  • Imidazo-Pyridine Modifications : Chloro-substituted derivatives (e.g., 8p in ) exhibit higher leishmanicidal activity (IC50_{50} = 2.1 µM) than methyl analogs.

Validation : Use molecular docking to correlate substituent effects with target binding (e.g., docking into Trypanosoma brucei tubulin) .

Advanced Research: Resolving Data Contradictions

Q. Q4. How to address discrepancies in reported biological activities across studies?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Resolve via:

  • Orthogonal Assays : Compare results from fluorescence-based vs. cell viability assays (e.g., MTT vs. resazurin reduction) .
  • Purity Reassessment : Re-analyze compounds via HPLC-MS; impurities >2% can skew IC50_{50} values .
  • Structural Confirmation : Re-examine NMR spectra for misassigned peaks (e.g., distinguishing triazole C-4 vs. C-5 substitution) .

Case Study : Compound 11b showed antitrypanosomal activity in one study (IC50_{50} = 1.8 µM ) but was inactive in another due to DMSO solvent interference .

Advanced Research: Computational Modeling

Q. Q5. What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). For example, HOMO localization on the triazole ring predicts nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., Leishmania major N-myristoyltransferase) over 100 ns trajectories to assess stability .
  • ADMET Prediction : Apply QSAR models to estimate logP (calculated 2.1 vs. experimental 2.3) and cytochrome P450 inhibition risks .

Advanced Research: Stability and Reactivity

Q. Q6. How to evaluate the compound’s stability under varying pH and storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H2 _2O2_2) conditions. Monitor via HPLC for degradation products (e.g., azetidine ring opening at pH < 2) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; >5% degradation indicates need for lyophilization .

Advanced Research: Bioactivity Profiling

Q. Q7. What methodologies identify the compound’s mechanism of action in parasitic diseases?

Methodological Answer:

  • Target Deconvolution : Use thermal shift assays (TSA) to identify protein targets (e.g., ∆Tm_m = 4.2°C for binding to T. cruzi cysteine protease) .
  • RNA-Seq : Compare gene expression profiles in treated vs. untreated parasites; upregulated DNA repair genes suggest topoisomerase inhibition .
  • Resistance Induction : Serial passage of Leishmania spp. under sublethal doses identifies mutations in target genes (e.g., point mutations in ergosterol biosynthesis enzymes) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.